Bis(2-ethoxyethyl) fumarate

Biodegradation Green Plasticizers Environmental Fate

Bis(2-ethoxyethyl) fumarate (CAS 45217-53-6) is a fumaric acid diester with the molecular formula C₁₂H₂₀O₆ and a molecular weight of 260.28 g/mol. It is the trans-isomer of the corresponding maleate ester and is characterized by the presence of two ethoxyethyl side chains.

Molecular Formula C12H20O6
Molecular Weight 260.28 g/mol
CAS No. 45217-53-6
Cat. No. B12702756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-ethoxyethyl) fumarate
CAS45217-53-6
Molecular FormulaC12H20O6
Molecular Weight260.28 g/mol
Structural Identifiers
SMILESCCOCCOC(=O)C=CC(=O)OCCOCC
InChIInChI=1S/C12H20O6/c1-3-15-7-9-17-11(13)5-6-12(14)18-10-8-16-4-2/h5-6H,3-4,7-10H2,1-2H3/b6-5+
InChIKeyFAOJZHMRXJJQCB-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2-ethoxyethyl) fumarate (CAS 45217-53-6): Chemical Identity and Procurement Baseline


Bis(2-ethoxyethyl) fumarate (CAS 45217-53-6) is a fumaric acid diester [1] with the molecular formula C₁₂H₂₀O₆ and a molecular weight of 260.28 g/mol [2]. It is the trans-isomer of the corresponding maleate ester and is characterized by the presence of two ethoxyethyl side chains [3]. The compound is identified under EINECS 256-207-3 and is commercially available from multiple suppliers as an industrial chemical [4]. Its chemical structure includes a central trans C=C double bond with ester linkages to 2-ethoxyethanol moieties, resulting in a computed XLogP3 of 0.6, which reflects a moderate balance of hydrophilic and lipophilic character [2].

Bis(2-ethoxyethyl) fumarate: Why Fumarate Esters Cannot Be Interchanged with Maleates or Succinates


The trans (E) geometry of the fumarate central C=C double bond fundamentally differentiates it from its cis (Z) maleate analog and the saturated succinate counterpart, imposing a rigid, extended molecular architecture [1]. This stereochemical constraint directly impacts performance in critical industrial applications. In plasticization, the trans geometry of fumarates is associated with markedly faster biodegradation compared to the cis maleate form, while also exhibiting inferior plasticizing efficiency relative to both maleates and succinates when assessed via standard mechanical property metrics [1]. Similarly, in polymer chemistry, dialkyl fumarates exhibit distinct radical polymerization kinetics and produce polymers with high thermal stability, a direct consequence of the rigid backbone imparted by the trans alkene [2]. Therefore, substituting a fumarate with a maleate or succinate ester is not a generic exchange but results in a predictable shift in biodegradation rate, plasticizing efficacy, and polymer properties, necessitating compound-specific selection based on the quantitative evidence outlined below.

Bis(2-ethoxyethyl) fumarate: Quantitative Evidence for Differentiated Selection vs. Maleate and Succinate Analogs


Bis(2-ethoxyethyl) fumarate: Biodegradation Rate Comparison vs. Maleate and Succinate Esters

As a class, fumarate esters (trans-isomer) demonstrate a significantly higher rate of biodegradation compared to their cis-maleate counterparts. In a controlled study using Rhodococcus rhodocrous, the 2-ethylhexyl fumarate ester achieved a maximum biodegradation yield of approximately 48% after 14 days, compared to only 15-20% for the maleate analog [1]. This represents a class-level advantage in environmental degradability.

Biodegradation Green Plasticizers Environmental Fate

Bis(2-ethoxyethyl) fumarate: Plasticization Efficiency Deficit vs. Maleate Esters

Fumarate esters (trans-isomer) exhibit markedly inferior plasticizing properties compared to both maleate (cis-isomer) and succinate (saturated) esters when evaluated in PVC. In a comparative study of 2-ethylhexyl diesters, the fumarate class was characterized by the poorest plasticization performance overall, whereas the maleate ester demonstrated 'excellent' plasticizing properties [1]. The fumarate ester resulted in higher Shore A hardness and lower ultimate tensile elongation in PVC films relative to the maleate analog [1].

Plasticization Polymer Additives PVC Processing

Bis(2-ethoxyethyl) fumarate: Polymer Thermal Stability from Rigid Trans Backbone

Polymers derived from dialkyl fumarates possess high thermal stability, a property stemming directly from the rigid, non-flexible main chain imposed by the trans alkene geometry [1]. This structural rigidity distinguishes poly(dialkyl fumarate)s from more flexible poly(acrylate) or poly(maleate) analogs, enabling applications where thermal resistance is a critical design parameter.

Polymer Chemistry Thermal Stability Dialkyl Fumarate Polymers

Bis(2-ethoxyethyl) fumarate: Physical Property Comparison for Formulation Compatibility

The ethoxyethyl side chains impart notable water solubility, with reported solubility of at least 25 mg/mL in water and up to 50 mM in pure DMSO [1]. In comparison, more hydrophobic dialkyl fumarates such as di(2-ethylhexyl) fumarate exhibit negligible water solubility. The moderate XLogP3 value of 0.6 [2] further distinguishes bis(2-ethoxyethyl) fumarate from its longer-chain or more lipophilic fumarate analogs.

Physicochemical Properties Formulation Development Solubility

Bis(2-ethoxyethyl) fumarate: Synthesis Intermediate for Activated Ethylfumarates

Bis(2-ethoxyethyl) fumarate is classified as an activated fumarate ester and can serve as an intermediate in the synthesis of more complex molecules [1]. In contrast, simple dialkyl fumarates (e.g., diethyl fumarate, dimethyl fumarate) are typically used as end-product monomers or additives rather than synthetic intermediates. The 2-ethoxyethyl leaving group offers a distinct reactivity profile compared to methyl or ethyl esters, which are significantly less labile under mild activation conditions [1].

Synthetic Chemistry Activated Esters Fumarate Intermediates

Bis(2-ethoxyethyl) fumarate: Recommended Application Scenarios Based on Quantitative Differentiation


Green Plasticizer Formulation Prioritizing Biodegradability over Maximum Efficiency

Select bis(2-ethoxyethyl) fumarate for polymer plasticizer development where enhanced environmental biodegradation is the primary specification and some loss in plasticization efficiency is an acceptable trade-off. As established in Section 3, fumarate esters exhibit up to 3.2× faster biodegradation than maleate analogs [1]. This compound is therefore not a drop-in replacement for high-efficiency plasticizers like DEHP or maleate esters [1], but offers a distinct advantage for applications targeting reduced environmental persistence, such as biodegradable mulch films, compostable packaging, or open-system polymer applications where leaching is a concern.

Specialty Polymer Synthesis Requiring High Thermal Stability

Employ bis(2-ethoxyethyl) fumarate as a monomer for radical polymerization when the target polymer must exhibit high thermal stability due to a rigid main-chain architecture. The trans geometry of the fumarate backbone, a class-level property of dialkyl fumarates, confers enhanced thermal resistance compared to polymers derived from more flexible cis-maleate or acrylate monomers [2]. This makes the resulting poly(dialkyl fumarate) suitable for applications involving elevated processing temperatures or demanding end-use thermal environments.

Activated Fumarate Intermediate for Synthetic Derivatization

Use bis(2-ethoxyethyl) fumarate as an activated ester intermediate in multi-step organic synthesis, particularly where subsequent amide bond formation or transesterification reactions are planned. The 2-ethoxyethyl ester group offers enhanced lability compared to simple methyl or ethyl fumarate esters [3], facilitating smoother conversion to target molecules. This distinguishes the compound from diethyl fumarate or dimethyl fumarate, which are more commonly employed as end-product monomers rather than reactive synthetic intermediates [3].

Aqueous or DMSO-Based Formulation Development

Select bis(2-ethoxyethyl) fumarate for formulation development requiring aqueous or DMSO-compatible solvent systems. Its solubility of at least 25 mg/mL in water and up to 50 mM in DMSO [4] significantly exceeds that of longer-chain fumarate esters such as di(2-ethylhexyl) fumarate, which are highly lipophilic. This property, supported by a moderate computed XLogP3 of 0.6 [5], enables its use in biological assays, water-based polymer dispersions, or other applications where more hydrophobic fumarate analogs would be insoluble.

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